Structural Differentiation from Closest 1,3-Dimethyl Purine-2,6-dione Analogs
The primary point of differentiation from its most immediate analog, 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-purine-2,6-dione (CAS 586992-37-2), is the substitution at the purine core. The target compound possesses a single N-3 methyl group and an N-7 2-chlorobenzyl group. The comparator has methyl groups at N-1, N-3, and N-7, with the 2-chlorobenzyl group shifted to the N-1 position . This fundamental difference in the number and position of alkyl/aryl substituents is known in the purine-2,6-dione class to significantly alter the shape and electrostatic potential of the molecule, which in turn affects its fit within the active site of enzymes like xanthine oxidase [1].
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | N-3 methyl, N-7 2-chlorobenzyl, C-8 piperidine; MW 373.84 |
| Comparator Or Baseline | N-1 2-chlorobenzyl, N-3 methyl, N-7 methyl, C-8 piperidine; MW 387.87 (CAS 586992-37-2) |
| Quantified Difference | Difference in substitution pattern (N-1 vs. N-7 aryl, N-7 methyl vs. none). Precise quantitative impact on target binding is not available for this compound. |
| Conditions | Structural analysis based on molecular formula and chemical naming conventions. |
Why This Matters
These structural differences preclude direct biological equivalency, making the specific CAS number critical for research reproducibility and SAR studies.
- [1] Ojeda-Montes, M.J., et al. (2021). 'Xanthine Oxidase Inhibitors from a Series of Purine-2,6-diones: A Structure-Activity Relationship Study.' Molecules, 26(15), 4592. This reference supports the class-level claim that substitution patterns on the purine-2,6-dione scaffold directly impact xanthine oxidase inhibitory activity. View Source
